BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Identifying and avoiding artifacts in B220
staining

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: B 220

Cat. No.: B054107

Technical Support Center: B220 Staining
Artifacts

Welcome to the technical support center for B220 staining. This resource is designed for
researchers, scientists, and drug development professionals to help identify and avoid common
artifacts encountered during flow cytometry and immunohistochemistry experiments using the
B220 antibody.

Frequently Asked Questions (FAQs)

Q1: What is B220, and why is it used as a marker?

B220 is an isoform of the CD45 protein, also known as Protein Tyrosine Phosphatase Receptor
Type C (PTPRC). In mice, it is widely used as a pan-B cell marker because it is expressed on
the surface of B lymphocytes from the pro-B cell stage through to mature and activated B cells.
[1][2] However, its expression decreases on plasma cells.[3] It's important to note that some
subsets of T cells and NK cells can also express B220, which can be a potential source of
misinterpretation if not properly controlled for.[1][3][4]

Q2: What are the most common artifacts observed in B220 staining?

The most frequently encountered artifacts in B220 staining include:
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» High background staining: This manifests as a general, non-specific fluorescence across all
cells, making it difficult to distinguish true positive populations.

» Non-specific binding: This occurs when the B220 antibody binds to cells that do not express
the B220 antigen, such as dead cells or cells with Fc receptors.

» Weak or no signal: The B220-positive population is either dimly stained or not detectable at
all.

o Compensation issues: In multicolor flow cytometry, spectral overlap from other
fluorochromes can lead to false positive or negative B220 signals.

» Misinterpretation of results: Attributing all B220-positive cells to the B cell lineage without co-
staining for other markers can be misleading, as other cell types can also express B220.[5]

Q3: Can different B220 antibody clones cause different artifacts?

Yes, different antibody clones can have varying affinities and specificities, which may influence
the likelihood of certain artifacts. The most commonly used clone for B220 staining is RA3-6B2.
[3] While generally reliable, it's crucial to validate each new lot of antibody and optimize the
staining protocol for your specific experimental conditions.

Troubleshooting Guides
Issue 1: High Background Staining

High background can obscure the true B220-positive signal.

e Visual Cue: In flow cytometry, the negative population is shifted significantly along the
fluorescence axis. In immunohistochemistry, there is a diffuse, non-specific staining across
the tissue.

o Potential Causes & Solutions:
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Potential Cause Recommended Solution

Titrate the B220 antibody to determine the
Excessive Antibody Concentration optimal concentration that provides the best
signal-to-noise ratio.[6][7][8][9]

Increase the number and/or volume of wash
Inadequate Washing steps after antibody incubation to remove

unbound antibodies.[10]

Include a viability dye in your staining panel to

exclude dead cells from the analysis, as they
Presence of Dead Cells N ) o

are prone to non-specific antibody binding.[11]

[12]

Include a protein-based blocking agent like BSA
Non-Specific Protein Interactions or serum in your staining buffer to reduce non-
specific binding.[7][13]

Issue 2: Non-Specific Binding to Non-B Cells

The B220 antibody may bind to cells other than B cells, leading to false positives.

e Visual Cue: In flow cytometry, populations known to be B220-negative (e.g., majority of T
cells) show a positive signal.

o Potential Causes & Solutions:
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Potential Cause Recommended Solution

Incubate cells with an Fc receptor blocking

Fc Receptor-Mediated Binding agent (e.g., anti-CD16/32 for mouse cells) prior
to adding the B220 antibody.[14][15]

B220 can be expressed on some T cell and NK

cell subsets.[1][3][4] Include lineage markers
Cross-reactivity with other cell types (e.g., CD3 for T cells, NK1.1 for NK cells) in your

panel to properly identify and exclude these

populations.

As mentioned previously, use a viability dye to
Dead Cell Binding gate out dead cells which non-specifically bind
antibodies.[11][12]

Issue 3: Weak or No B220 Signal

The expected B220-positive population is not adequately stained.

e Visual Cue: The B220-positive population has low fluorescence intensity and is not well-

separated from the negative population.

e Potential Causes & Solutions:
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Potential Cause Recommended Solution

The antibody concentration may be too low.
Suboptimal Antibody Concentration Perform an antibody titration to find the optimal
concentration.[6][7][8][9]

Ensure the antibody has been stored according
Improper Antibody Storage or Handling to the manufacturer's instructions and has not
been subjected to multiple freeze-thaw cycles.

Use fresh, healthy cells for staining, as poor cell

Poor Cell Health o ] ]
viability can lead to reduced antigen expression.

For formalin-fixed paraffin-embedded tissues,
] ) optimize the antigen retrieval method (heat-
(For IHC) Inadequate Antigen Retrieval ) _
induced or enzymatic) to unmask the B220

epitope.[16]

Excessive fixation in formalin can mask
(For IHC) Prolonged Fixation epitopes. Ensure fixation times are appropriate
for the tissue type and size.[17][18][19][20][21]

Experimental Protocols
Protocol 1: Antibody Titration for Optimal B220 Staining
in Flow Cytometry

» Prepare a single-cell suspension from your tissue of interest (e.g., spleen, bone marrow) at a
concentration of 1-2 x 1076 cells/mL in staining buffer (e.g., PBS with 2% FBS and 0.05%
sodium azide).

e Set up a series of dilutions of your B220 antibody (e.g., 1:25, 1:50, 1:100, 1:200, 1:400,
1:800) in staining buffer.

e Aliquot 100 pL of your cell suspension into multiple tubes.

o Add the diluted antibody to the corresponding tubes. Include a tube with unstained cells as a

negative control.
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¢ Incubate for 20-30 minutes at 4°C in the dark.

e Wash the cells twice with 1-2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes
between washes.

e Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
e Analyze the samples on a flow cytometer.

o Determine the optimal concentration by identifying the dilution that gives the best separation
between the positive and negative populations (stain index) without a significant increase in
the background fluorescence of the negative population.[8][9][22][23]

Protocol 2: Staining Protocol for B220 with Dead Cell
Exclusion

o Prepare a single-cell suspension as described in Protocol 1.
e Wash the cells once with PBS.

¢ Stain with a viability dye (e.g., a fixable viability dye) according to the manufacturer's
instructions. This is a critical step to exclude dead cells that can non-specifically bind
antibodies.[12]

e Wash the cells as recommended by the viability dye protocol.

o Perform Fc receptor blocking by incubating the cells with an Fc block reagent for 10-15
minutes at 4°C.[14][15]

¢ Add the optimally titrated B220 antibody and any other surface markers to the cells and
incubate for 20-30 minutes at 4°C in the dark.

e Wash the cells twice with staining buffer.
o Fix the cells if required for your experimental workflow.

» Resuspend the cells for flow cytometry analysis.
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+ During analysis, gate on the viable cell population first before analyzing your B220

expression.
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Caption: A flowchart outlining the logical steps for troubleshooting common B220 staining
artifacts.

Signaling Pathway Context: PTPRC (CD45) and its Role

B220 is an isoform of PTPRC (CD45), a receptor-type protein tyrosine phosphatase. Its primary
role is to regulate signal transduction in hematopoietic cells. Artifacts in B220 staining are
generally not due to the downstream signaling of PTPRC but rather to issues with antibody
binding to the extracellular domain. However, understanding that B220 expression levels can
vary depending on the activation state of the B cell is important for data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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